Ethyl 4-(morpholin-4-ylmethyl)benzoate
Overview
Description
Ethyl 4-(morpholin-4-ylmethyl)benzoate is an organic compound with the molecular formula C14H19NO3. It is a benzoate ester derivative, where the ethyl group is attached to the benzoate moiety, and the morpholine ring is linked via a methylene bridge to the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(morpholin-4-ylmethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(chloromethyl)benzoic acid with morpholine in the presence of a base, followed by esterification with ethanol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(morpholin-4-ylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Halogenating agents like bromine or chlorinating agents
Major Products Formed
Oxidation: N-oxide derivatives of the morpholine ring
Reduction: 4-(morpholin-4-ylmethyl)benzyl alcohol
Substitution: Halogenated benzoate derivatives
Scientific Research Applications
Ethyl 4-(morpholin-4-ylmethyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(morpholin-4-ylmethyl)benzoate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzoate ester moiety can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
Ethyl 4-(morpholin-4-ylmethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(piperidin-4-ylmethyl)benzoate: Similar structure but with a piperidine ring instead of morpholine.
Ethyl 4-(pyrrolidin-4-ylmethyl)benzoate: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in this compound imparts unique chemical and biological properties, making it distinct from its analogs. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
ethyl 4-(morpholin-4-ylmethyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(16)13-5-3-12(4-6-13)11-15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYRKQVZFJTCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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